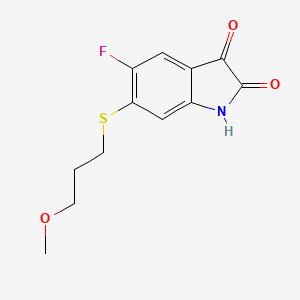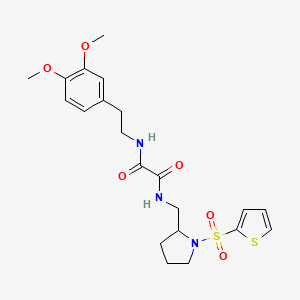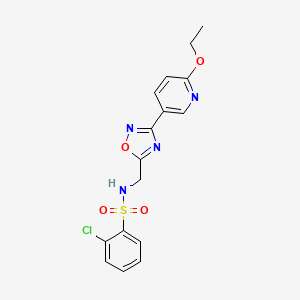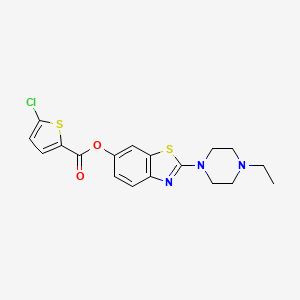
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H12FNO3S and its molecular weight is 269.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antituberculosis Activity
A study by Karalı et al. (2007) explored the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including compounds similar to 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione. These compounds were evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing significant inhibitory activity. This research underscores the potential of these compounds in developing antituberculosis agents (Karalı et al., 2007).
Room-Temperature Fluorination Reactions
Stavber and Zupan (1983) discussed the room-temperature fluorination of organic molecules, highlighting the formation of derivatives through reactions with CsSO4F. Although not directly mentioning this compound, this study provides insight into methods that could be applicable for synthesizing fluorinated indole derivatives, which are relevant to the compound (Stavber & Zupan, 1983).
Antidepressant Drug Candidate Development
Anderson et al. (1997) described the process development of a compound closely related to this compound, emphasizing its role in facilitating 5-HT neurotransmission and its candidacy as an antidepressant drug. This research highlights the compound's relevance in pharmaceutical development and its potential therapeutic applications (Anderson et al., 1997).
Polarity and Biological Activity of Fluorinated Compounds
Huchet et al. (2013) investigated the polarity of partially fluorinated methyl groups in indole derivatives, providing insights into how fluorination affects the reactivity, selectivity, and biological activity of these compounds. Understanding the impact of fluorination is crucial for developing new drugs and materials with enhanced properties (Huchet et al., 2013).
Antileukemic Potential and Chemotherapeutic Drug Development
Kuruca et al. (2008) explored the antileukemic potential of new derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone, demonstrating significant cytotoxic effects in B-lymphoma cell lines. This study suggests that derivatives of this compound could have chemotherapeutic drug potential, especially in the treatment of B-lymphoma (Kuruca et al., 2008).
Propiedades
IUPAC Name |
5-fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-17-3-2-4-18-10-6-9-7(5-8(10)13)11(15)12(16)14-9/h5-6H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIJFTUIHHDGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=C(C=C2C(=C1)NC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)
![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2543180.png)

![N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2543182.png)
![2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2543185.png)
![1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2543187.png)


![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

